ETHYL CROTONATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

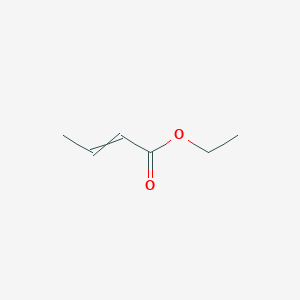

Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂. It is a colorless liquid at room temperature and is commonly used as a plasticizer for acrylic resins and as a solvent for cellulose esters. This compound has a pungent odor and is soluble in water .

准备方法

Ethyl crotonate can be synthesized through various methods. One common synthetic route involves the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial production of this compound often involves the oxidation of crotonaldehyde. This method is advantageous due to its efficiency and scalability .

化学反应分析

Gas-Phase Oxidation with OH Radicals and Cl Atoms

Ethyl crotonate undergoes rapid oxidation in the atmosphere via reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. Kinetic studies reveal:

| Reaction | Rate Coefficient (298 K, cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime* |

|---|---|---|

| C₆H₁₀O₂ + OH → Products | (4.96 ± 0.61) × 10⁻¹¹ | ~2.3 days |

| C₆H₁₀O₂ + Cl → Products | (2.52 ± 0.62) × 10⁻¹⁰ | ~4.6 hours |

Lifetimes assume average tropospheric concentrations: [OH] = 1×10⁶ molecules cm⁻³, [Cl] = 1×10⁴ molecules cm⁻³.

-

Mechanism : OH radicals add to the C2 or C3 positions of the double bond, forming hydroxyalkyl radicals. Subsequent reaction with O₂ yields peroxy radicals, which decompose into smaller carbonyl compounds .

-

Identified Products :

Hydroboration

This compound reacts with boranes to form stereospecific alcohols. For example, hydroboration yields 2-tritiated 3-hydroxybutyric acid , demonstrating its utility in asymmetric synthesis.

Hydrolysis and Ester Reactivity

The ester group in this compound participates in acid- or base-catalyzed hydrolysis:

Acidic Hydrolysis :

C₆H₁₀O₂ + H₂OH⁺Crotonic Acid + Ethanol

Basic Hydrolysis (Saponification) :

C₆H₁₀O₂ + NaOH→Na⁺ Crotonate⁻ + C₂H₅OH

Reactions with strong acids or bases are exothermic and may require controlled conditions to avoid violent decomposition .

Addition Reactions at the Double Bond

The conjugated diene system enables electrophilic and radical additions:

| Reaction Type | Example | Outcome |

|---|---|---|

| Radical Polymerization | Initiation by peroxides or UV light | Poly(this compound) formation |

| Diels-Alder Reaction | With electron-deficient dienophiles | Cycloadducts (e.g., tetralins) |

Atmospheric Degradation Pathways

In NOₓ-free environments, the OH-initiated oxidation follows a radical chain mechanism:

科学研究应用

Fragrance and Flavoring Agent

Ethyl crotonate is widely used as a fragrance and flavor additive in the food industry. It contributes to the sensory profiles of various products, providing notes reminiscent of grape, pineapple, rum, caramel, meat, onion, and garlic .

Technical Overview

- Appearance : Clear colorless liquid

- Assay (%) : Min 99.00

- Acidity as Crotonic Acid (%) : Max 0.50

- Moisture (%) : Max 0.50

- Relative Density @ 25 °C : 0.910-0.930

Solvent for Cellulose Esters

This compound serves as an effective solvent for cellulose esters, which are commonly used in the production of coatings and films. This property makes it valuable in the manufacturing of various plastic materials .

Plasticizer for Acrylic Resins

In addition to its role as a solvent, this compound is utilized as a plasticizer for acrylic resins. This application enhances the flexibility and durability of plastics, making them suitable for a wide range of applications including adhesives and sealants .

Pharmaceutical Applications

This compound has been investigated for its potential use in pharmaceuticals. Its chemical properties allow it to act as an intermediate in the synthesis of various medicinal compounds. Research indicates that it may be involved in producing specific active pharmaceutical ingredients (APIs) due to its reactivity and solvent capabilities .

Case Study 1: NMR Analysis

A study conducted utilizing Nuclear Magnetic Resonance (NMR) spectroscopy demonstrated the structural characteristics of this compound in solution. The analysis provided insights into the chemical shifts and coupling constants, confirming its suitability as a solvent in organic chemistry applications .

Case Study 2: Flavor Profile Development

In a research project aimed at developing new food flavors, this compound was blended with other compounds to create unique flavor profiles for beverages. The results indicated that this compound significantly contributed to the complexity of flavors, enhancing consumer acceptance during taste tests .

Comparative Data Table

| Application | Description | Key Benefits |

|---|---|---|

| Fragrance & Flavoring | Used in food products for flavor enhancement | Enhances sensory appeal |

| Solvent | Effective solvent for cellulose esters | Facilitates production processes |

| Plasticizer | Plasticizer for acrylic resins | Improves flexibility and durability |

| Pharmaceutical | Intermediate in drug synthesis | Potential for new medicinal compounds |

作用机制

The mechanism of action of ethyl crotonate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release crotonic acid and ethanol. The released crotonic acid can participate in various biochemical pathways, including those involved in fatty acid metabolism .

相似化合物的比较

Ethyl crotonate can be compared with other similar compounds such as:

Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.

Crotonic acid: The parent acid of this compound, used in similar applications.

Ethyl trans-2-butenoate: Another ester with a similar structure but different chemical properties.

This compound is unique due to its specific applications as a plasticizer and solvent, as well as its role in the synthesis of complex organic molecules .

属性

分子式 |

C6H10O2 |

|---|---|

分子量 |

114.14 g/mol |

IUPAC 名称 |

ethyl but-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3 |

InChI 键 |

ZFDIRQKJPRINOQ-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C=CC |

沸点 |

137.25 °C |

物理描述 |

Colorless liquid with a pungent odor; [CAMEO] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。